[(1,1-Dimethoxyhexa-1,3-dien-3-yl)oxy](trimethyl)silane
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Overview
Description
(1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane is an organosilicon compound that features a unique combination of a diene system and a trimethylsilyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane typically involves the reaction of 1,1-dimethoxyhexa-1,3-diene with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
1,1-Dimethoxyhexa-1,3-diene+Trimethylsilyl chlorideTriethylamine(1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction.
Chemical Reactions Analysis
Types of Reactions
(1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane can undergo various types of chemical reactions, including:
Oxidation: The diene system can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst can reduce the diene system.
Substitution: Nucleophiles such as alcohols or amines can replace the trimethylsilyloxy group.
Major Products
Epoxides: Formed from the oxidation of the diene system.
Saturated Derivatives: Resulting from the reduction of the diene system.
Functionalized Derivatives: Produced by substitution reactions involving the trimethylsilyloxy group.
Scientific Research Applications
(1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Material Science:
Medicinal Chemistry: Investigated for its potential use in the synthesis of biologically active compounds.
Catalysis: Employed as a ligand or catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane in chemical reactions involves the activation of the diene system and the trimethylsilyloxy group. The diene system can participate in cycloaddition reactions, while the trimethylsilyloxy group can stabilize reaction intermediates through silicon-oxygen interactions. These properties make the compound a versatile reagent in organic synthesis.
Comparison with Similar Compounds
(1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane can be compared with other similar compounds such as:
(1,1-Dimethoxyocta-1,3-dien-3-yl)oxysilane: Similar structure but with a longer carbon chain.
(1,5-Cyclohexadien-1-yloxysilane: Contains a cyclohexadiene ring instead of a linear diene system.
(1,1-Dimethoxybutadien-3-yl)oxysilane: Shorter carbon chain with a similar functional group arrangement.
The uniqueness of (1,1-Dimethoxyhexa-1,3-dien-3-yl)oxysilane lies in its specific combination of a diene system and a trimethylsilyloxy group, which provides distinct reactivity and stability compared to other similar compounds.
Properties
CAS No. |
61539-62-6 |
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Molecular Formula |
C11H22O3Si |
Molecular Weight |
230.38 g/mol |
IUPAC Name |
1,1-dimethoxyhexa-1,3-dien-3-yloxy(trimethyl)silane |
InChI |
InChI=1S/C11H22O3Si/c1-7-8-10(14-15(4,5)6)9-11(12-2)13-3/h8-9H,7H2,1-6H3 |
InChI Key |
LEQNYLJUEJEDRZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=C(C=C(OC)OC)O[Si](C)(C)C |
Origin of Product |
United States |
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